methyl [(5E)-5-(2-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Overview
Description
Methyl [(5E)-5-(2-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is a complex organic compound with the molecular formula C13H10N2O6S It is a derivative of thiazolidine, a five-membered heterocyclic compound containing sulfur and nitrogen atoms
Preparation Methods
The synthesis of methyl [(5E)-5-(2-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate typically involves the condensation of 2-nitrobenzaldehyde with thiazolidine-2,4-dione in the presence of a suitable catalyst . The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Methyl [(5E)-5-(2-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Condensation: It can participate in Knoevenagel condensation reactions with active methylene compounds.
Scientific Research Applications
Methyl [(5E)-5-(2-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing new drug candidates with potential anticancer, antimicrobial, and anti-inflammatory activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is employed in studies to understand the biological activities of thiazolidine derivatives.
Mechanism of Action
The mechanism of action of methyl [(5E)-5-(2-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiazolidine ring enhances the compound’s pharmacological properties by facilitating its binding to target proteins .
Comparison with Similar Compounds
Methyl [(5E)-5-(2-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate can be compared with other thiazolidine derivatives, such as:
- Methyl [(5E)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
- Methyl [(5E)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
These compounds share similar structural features but differ in the position and nature of substituents on the benzylidene ring, which can influence their chemical reactivity and biological activities.
Properties
IUPAC Name |
methyl 2-[(5E)-5-[(2-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O6S/c1-21-11(16)7-14-12(17)10(22-13(14)18)6-8-4-2-3-5-9(8)15(19)20/h2-6H,7H2,1H3/b10-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXNWJDIASVHOG-UXBLZVDNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)C(=CC2=CC=CC=C2[N+](=O)[O-])SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CN1C(=O)/C(=C\C2=CC=CC=C2[N+](=O)[O-])/SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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